2-(2-Iodo-5-methylphenoxy)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Iodo-5-methylphenoxy)oxane is an organic compound that features an oxane ring substituted with a 2-iodo-5-methylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodo-5-methylphenoxy)oxane typically involves the reaction of 2-iodo-5-methylphenol with oxane derivatives under specific conditions. One common method is the nucleophilic substitution reaction where 2-iodo-5-methylphenol reacts with oxane in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Iodo-5-methylphenoxy)oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the iodo group to other functional groups such as hydroxyl or amine.
Substitution: The iodo group can be substituted with other nucleophiles such as thiols, amines, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium thiolate or alkyl halides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of hydroxyl or amine derivatives.
Substitution: Formation of various substituted phenoxyoxane derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Iodo-5-methylphenoxy)oxane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Wirkmechanismus
The mechanism of action of 2-(2-Iodo-5-methylphenoxy)oxane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the iodo group can enhance the compound’s ability to interact with biological molecules through halogen bonding and other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Bromo-5-methylphenoxy)oxane
- 2-(2-Chloro-5-methylphenoxy)oxane
- 2-(2-Fluoro-5-methylphenoxy)oxane
Comparison
2-(2-Iodo-5-methylphenoxy)oxane is unique due to the presence of the iodo group, which imparts distinct reactivity and biological activity compared to its bromo, chloro, and fluoro analogs. The iodo group is larger and more polarizable, which can enhance interactions with biological targets and influence the compound’s overall properties.
Eigenschaften
CAS-Nummer |
184651-74-9 |
---|---|
Molekularformel |
C12H15IO2 |
Molekulargewicht |
318.15 g/mol |
IUPAC-Name |
2-(2-iodo-5-methylphenoxy)oxane |
InChI |
InChI=1S/C12H15IO2/c1-9-5-6-10(13)11(8-9)15-12-4-2-3-7-14-12/h5-6,8,12H,2-4,7H2,1H3 |
InChI-Schlüssel |
IBVCSHGPVKVQBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)I)OC2CCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.